molecular formula C7H11NO2 B044035 (3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde CAS No. 120529-83-1

(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde

Cat. No. B044035
M. Wt: 141.17 g/mol
InChI Key: QNLHRENFQJTOCS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology.

Mechanism Of Action

The mechanism of action of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of pro-inflammatory prostaglandins. Additionally, ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.

Biochemical And Physiological Effects

((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. However, further studies are needed to fully understand the biochemical and physiological effects of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde is its high yield and ease of synthesis. Additionally, it exhibits potent anti-inflammatory and analgesic effects, making it a valuable tool for studying the mechanisms of pain and inflammation. However, ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has some limitations for lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several potential future directions for the study of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde. One possible direction is to investigate its potential applications in the development of new pain medications. Another direction is to study its anticancer properties further and develop it as a potential cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde involves the reaction of 2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carboxylic acid with an aldehyde reagent such as paraformaldehyde or formaldehyde. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of the reaction is generally high, and the product can be purified through simple methods such as recrystallization or column chromatography.

Scientific Research Applications

((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, ((3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

CAS RN

120529-83-1

Product Name

(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3S,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-4-6-5-10-8-3-1-2-7(6)8/h4,6-7H,1-3,5H2/t6-,7-/m1/s1

InChI Key

QNLHRENFQJTOCS-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CON2C1)C=O

SMILES

C1CC2C(CON2C1)C=O

Canonical SMILES

C1CC2C(CON2C1)C=O

synonyms

Pyrrolo[1,2-b]isoxazole-3-carboxaldehyde, hexahydro-, trans- (9CI)

Origin of Product

United States

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